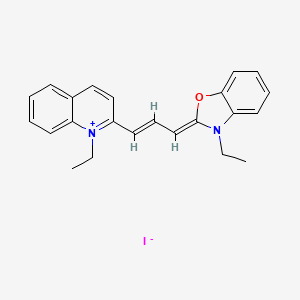
Acide (2Z)-butènedioïque, polymère avec méthoxyéthène, sel de calcium et de sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related polymers often involves anionic polymerization techniques, as demonstrated in the synthesis of poly(1-phenyl-1,3-butadiene) and its methoxyphenyl derivatives. Anionic polymerization, using initiators like t-BuLi, results in polymers with specific microstructures determined by the reaction conditions and the presence of substituents like methoxy groups (Tsuji et al., 1981)(Tsuji et al., 1981).
Molecular Structure Analysis
The molecular structure of polymers can be significantly affected by the substituents and the polymerization conditions. For instance, coordination polymers synthesized from Zn(II) ions and carboxylic acid derivatives show diverse structures based on the ligands and metal ions used, ranging from one-dimensional chains to three-dimensional networks (Liu et al., 2011)(Liu et al., 2011). These structures have implications for the physical and chemical properties of the materials.
Chemical Reactions and Properties
The chemical reactivity and properties of such polymers are influenced by their molecular architecture. For example, polymers incorporating π-conjugated systems into silica matrices have shown that the polymer's microstructure and the matrix interaction significantly affect the material's optical properties (Kubo et al., 2005)(Kubo et al., 2005).
Physical Properties Analysis
The physical properties, such as thermal stability and luminescence, of coordination polymers can be tailored through the judicious choice of metal ions and organic ligands. Studies have shown that Zn(II) coordination polymers with carboxylic acid ligands exhibit interesting luminescent properties, which can be tuned by the polymer's structure (Liu et al., 2011)(Liu et al., 2011).
Applications De Recherche Scientifique
Industrie cosmétique
Ce composé, également connu sous le nom de copolymère PVM/MA, est largement utilisé dans l'industrie cosmétique . Il sert de liant, de formateur de film et de fixateur pour les cheveux . Cela signifie qu'il aide à maintenir la consistance des produits cosmétiques, à former un mince revêtement sur la peau et à maintenir les cheveux en place.
Formulation de pesticides
Le composé a été approuvé pour une utilisation comme ingrédient inerte dans les formulations de pesticides . Un ingrédient inerte désigne toute substance (ou groupe de substances structurellement similaires si désignées par l'Environmental Protection Agency) autre qu'un ingrédient actif qui est intentionnellement inclus dans un produit pesticide .
Produits chimiques industriels
Le composé est également répertorié dans le système australien d'introduction des produits chimiques industriels . Cela suggère qu'il pourrait être utilisé dans diverses applications industrielles, bien que les utilisations spécifiques ne soient pas détaillées dans la source .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of 2-Butenedioic acid (2Z)-, polymer with methoxyethene, calcium sodium salt involves the polymerization of 2-Butenedioic acid (2Z)- with methoxyethene in the presence of calcium and sodium salts.", "Starting Materials": [ "2-Butenedioic acid (2Z)-", "Methoxyethene", "Calcium salt", "Sodium salt" ], "Reaction": [ "Dissolve 2-Butenedioic acid (2Z)- in methoxyethene", "Add calcium and sodium salts to the reaction mixture", "Heat the reaction mixture to initiate the polymerization reaction", "Continue heating until the desired degree of polymerization is achieved", "Cool the reaction mixture and isolate the polymer product" ] } | |
Numéro CAS |
62386-95-2 |
Formule moléculaire |
C7H7CaNaO5 |
Poids moléculaire |
234.19 g/mol |
Nom IUPAC |
calcium;sodium;(Z)-but-2-enedioate;methanidyloxyethene |
InChI |
InChI=1S/C4H4O4.C3H5O.Ca.Na/c5-3(6)1-2-4(7)8;1-3-4-2;;/h1-2H,(H,5,6)(H,7,8);3H,1-2H2;;/q;-1;+2;+1/p-2/b2-1-;;; |
Clé InChI |
PNTIJBKTVXQPIL-GRHBHMESSA-L |
SMILES isomérique |
[CH2-]OC=C.C(=C\C(=O)[O-])\C(=O)[O-].[Na+].[Ca+2] |
SMILES |
[CH2-]OC=C.C(=CC(=O)[O-])C(=O)[O-].[Na+].[Ca+2] |
SMILES canonique |
[CH2-]OC=C.C(=CC(=O)[O-])C(=O)[O-].[Na+].[Ca+2] |
Autres numéros CAS |
62386-95-2 |
Synonymes |
2-butenedioic acid (Z)-, polymer with methoxyethene, calcium sodium salt (9CI) Fixodent Gantrez AT 955 maleic acid, methyl vinyl ether polymer, calcium sodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(Hydroxymethyl)-2-hydroxy-3-heptadecenyl]acetamide](/img/structure/B1232445.png)

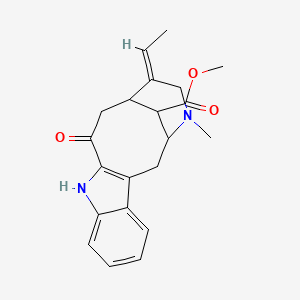




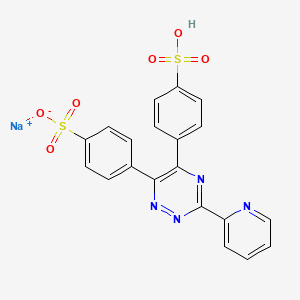
![[11C]MeNER](/img/structure/B1232461.png)
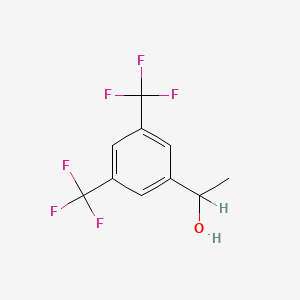
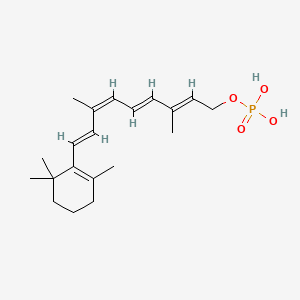
![Methyl (1R,4R,5R,6R,8R,10R,11E,14R)-11-ethylidene-6-hydroxy-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradec-2-ene-5-carboxylate](/img/structure/B1232465.png)

